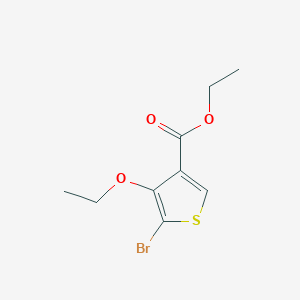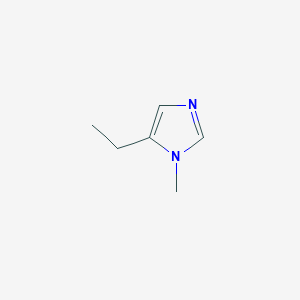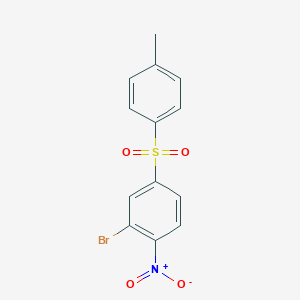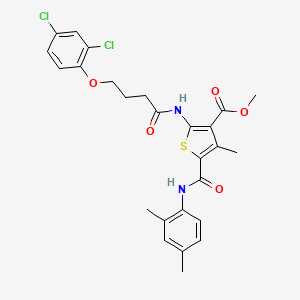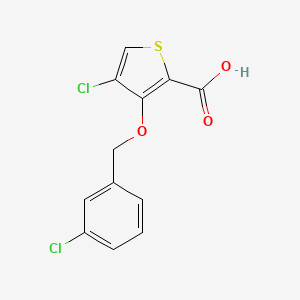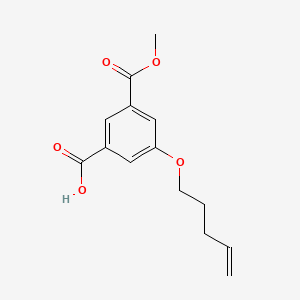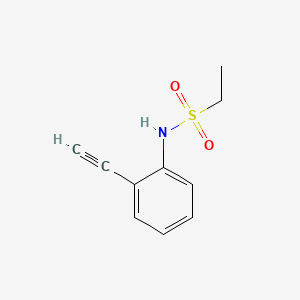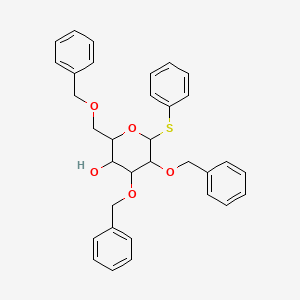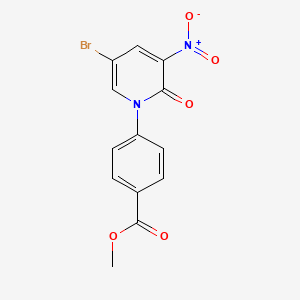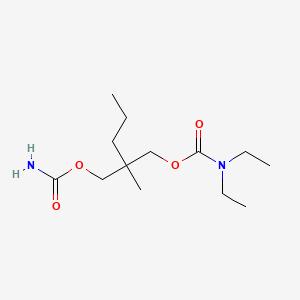
2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester is a chemical compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester involves several steps. One common method includes the reaction of N,N-diethylcarbamic acid with 2-(carbamoyloxymethyl)-2-methylpentanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism of action may vary, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylhexyl ester
- N,N-Dimethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester
- N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylbutyl ester
Uniqueness
N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester is unique due to its specific structure and the resulting properties. Its unique ester linkage and the presence of both carbamic acid and carbamoyloxymethyl groups contribute to its distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and interactions with biological systems, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
25642-80-2 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(14)16)10-19-12(17)15(6-2)7-3/h5-10H2,1-4H3,(H2,14,16) |
InChI-Schlüssel |
PWGUBEJVBRMAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)N)COC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


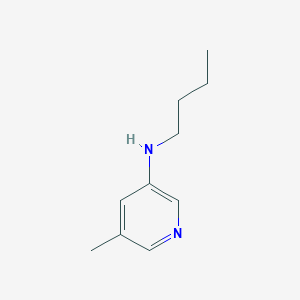
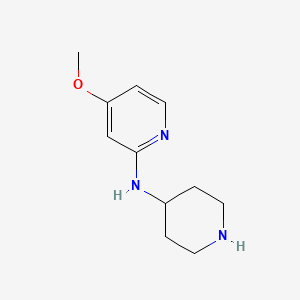
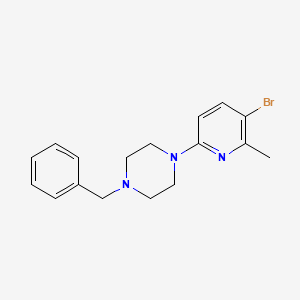
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
